Cas no 2098049-65-9 (6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine)

6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine Chemical and Physical Properties
Names and Identifiers
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- F1967-4401
- 6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine
- 6-chloro-N-[(2,6-difluorophenyl)methyl]pyridazin-3-amine
- AKOS026714964
- 2098049-65-9
- starbld0046397
- 3-Pyridazinamine, 6-chloro-N-[(2,6-difluorophenyl)methyl]-
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- Inchi: 1S/C11H8ClF2N3/c12-10-4-5-11(17-16-10)15-6-7-8(13)2-1-3-9(7)14/h1-5H,6H2,(H,15,17)
- InChI Key: ZHXSLTIRKIQYNW-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(N=N1)NCC1C(=CC=CC=1F)F
Computed Properties
- Exact Mass: 255.0374813g/mol
- Monoisotopic Mass: 255.0374813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- Density: 1.449±0.06 g/cm3(Predicted)
- Boiling Point: 426.4±40.0 °C(Predicted)
- pka: 3.81±0.10(Predicted)
6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C276956-1g |
6-chloro-n-(2,6-difluorobenzyl)pyridazin-3-amine |
2098049-65-9 | 1g |
$ 475.00 | 2022-04-01 | ||
Life Chemicals | F1967-4401-0.25g |
6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine |
2098049-65-9 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-4401-1g |
6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine |
2098049-65-9 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F1967-4401-2.5g |
6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine |
2098049-65-9 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F1967-4401-5g |
6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine |
2098049-65-9 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1967-4401-10g |
6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine |
2098049-65-9 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | C276956-500mg |
6-chloro-n-(2,6-difluorobenzyl)pyridazin-3-amine |
2098049-65-9 | 500mg |
$ 320.00 | 2022-04-01 | ||
TRC | C276956-100mg |
6-chloro-n-(2,6-difluorobenzyl)pyridazin-3-amine |
2098049-65-9 | 100mg |
$ 95.00 | 2022-04-01 | ||
Life Chemicals | F1967-4401-0.5g |
6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine |
2098049-65-9 | 95%+ | 0.5g |
$318.0 | 2023-09-06 |
6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine Related Literature
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
Additional information on 6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine
Introduction to 6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine (CAS No. 2098049-65-9)
The compound 6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine, identified by the CAS registry number CAS No. 2098049-65-9, is a synthetic organic compound with significant potential in the field of medicinal chemistry and pharmacology. This compound belongs to the class of pyridazine derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Recent advancements in chemical synthesis have enabled the efficient preparation of 6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine. The synthesis typically involves a multi-step process, including nucleophilic substitution and coupling reactions, to achieve the desired structure with high purity and yield. The presence of chlorine and difluorobenzyl groups in the molecule introduces unique electronic and steric properties, making it a promising candidate for various applications.
In terms of biological activity, studies have shown that 6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry highlights its ability to suppress cyclooxygenase (COX)-2 activity, a critical target for anti-inflammatory drug development. Furthermore, preliminary in vitro studies suggest that this compound may also possess anticancer properties by inducing apoptosis in cancer cell lines.
The structural uniqueness of CAS No. 2098049-65-9 lies in its pyridazine ring system, which is known for its aromatic stability and reactivity. The substitution pattern at positions 3 and 6 plays a crucial role in determining its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent computational studies using molecular docking techniques have revealed that this compound has favorable binding affinities to several drug targets, further underscoring its potential as a lead molecule in drug discovery.
In addition to its therapeutic applications, 6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine has also been explored for its role in agrochemicals. Field trials conducted by agricultural research institutions have demonstrated its efficacy as a plant growth regulator under controlled conditions. This dual applicability across medicinal and agricultural sectors highlights the versatility of this compound.
The development of analogs based on CAS No. 2098049-65-9 is an active area of research. Scientists are investigating how modifications to the chlorine and difluorobenzyl substituents can enhance bioavailability and reduce potential side effects. For example, replacing chlorine with other halogens or altering the benzyl group's fluorination pattern may lead to compounds with improved pharmacological profiles.
In conclusion, 6-chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine, with its CAS number CAS No. 2098049-65-9, represents a valuable addition to the portfolio of pyridazine derivatives with promising therapeutic and agricultural applications. Continued research into its synthesis optimization and biological evaluation will undoubtedly pave the way for its translation into clinical and commercial use.
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